5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin
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Overview
Description
5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells This particular compound is characterized by the presence of four fluorophenyl groups attached to the porphyrin ring, which can significantly alter its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with 4-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and a catalyst like trifluoroacetic acid is often used to facilitate the reaction. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield porphyrin oxides, while reduction can produce various reduced porphyrin species .
Scientific Research Applications
5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin has several scientific research applications:
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy, a treatment method for cancer and bacterial infections.
Materials Science: Its unique photophysical properties are useful in the development of organic photovoltaic cells and light-emitting diodes.
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Mechanism of Action
The mechanism of action of 5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin in photodynamic therapy involves the generation of singlet oxygen and other reactive oxygen species upon exposure to light. These reactive species can cause damage to cellular components, leading to cell death. The compound’s effectiveness is attributed to its ability to localize within target cells and its high quantum yield of singlet oxygen generation .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of fluorophenyl groups, which can affect its solubility and reactivity.
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: The presence of ethyl groups can influence the compound’s photophysical properties and its application in photodynamic therapy.
Uniqueness
5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is unique due to the presence of fluorine atoms, which can enhance its electron-withdrawing properties and improve its stability. This makes it particularly suitable for applications requiring high chemical stability and specific electronic properties .
Properties
Molecular Formula |
C44H28F4N4 |
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Molecular Weight |
688.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-52H |
InChI Key |
BUPUVXJWUWERIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)F)N5)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F)N3)F |
Origin of Product |
United States |
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